2-Amino-4-(methylsulfonyl)phenol

Catalog No.
S661017
CAS No.
98-30-6
M.F
C7H9NO3S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(methylsulfonyl)phenol

CAS Number

98-30-6

Product Name

2-Amino-4-(methylsulfonyl)phenol

IUPAC Name

2-amino-4-methylsulfonylphenol

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3

InChI Key

SFLMBHYNCSYPOO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N

solubility

1 to 5 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N

The exact mass of the compound 2-Amino-4-(methylsulfonyl)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 72° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-(methylsulfonyl)phenol is a highly functionalized aromatic intermediate characterized by an ortho-aminophenol motif coupled with a strongly electron-withdrawing para-methylsulfonyl (-SO2CH3) group. In industrial procurement, it is primarily sourced as a critical precursor for advanced azo dyes, agrochemicals, and pharmaceutical active ingredients (APIs), including specific kinase inhibitors and anti-inflammatory agents. The compound presents as a gray to brown crystalline powder with a melting point of 156.0–160.0 °C and an aqueous solubility of 1 to 5 mg/mL at 22 °C. Its dual reactive sites (amino and hydroxyl) enable straightforward cyclization into benzoxazoles, while the methylsulfonyl moiety imparts critical thermal, photochemical, and metabolic stability to downstream products, making it a high-value building block in complex organic synthesis .

Substituting 2-amino-4-(methylsulfonyl)phenol with cheaper, more common analogs like 2-amino-4-nitrophenol or unsubstituted 2-aminophenol fundamentally compromises downstream product viability. While 2-amino-4-nitrophenol offers a similar electron-withdrawing effect, the nitro group is highly susceptible to unwanted reduction during subsequent synthetic steps and is a known liability in pharmaceutical APIs due to nitroreductase-mediated toxicity. Conversely, unsubstituted 2-aminophenol lacks the para-deactivating effect of the sulfonyl group, leading to poor regiocontrol during electrophilic aromatic substitution and significantly lower photochemical stability in dye applications. Furthermore, the specific hydrogen-bond acceptor capacity and enhanced aqueous solubility provided by the -SO2CH3 group are critical for formulation compatibility and cannot be replicated by simple alkyl or halogen substituents [1].

Superior Stability Profile vs. Nitro-Substituted Analogs

In multi-step pharmaceutical and dye synthesis, the methylsulfonyl group provides a stable electron-withdrawing alternative to the traditional nitro group. Unlike 2-amino-4-nitrophenol, which is prone to unwanted reduction of the nitro group to an amine under mild catalytic hydrogenation or in biological systems, 2-amino-4-(methylsulfonyl)phenol remains completely inert at the para position. This prevents the generation of off-target impurities and eliminates the toxicity flags associated with nitroaromatic reduction in downstream APIs [1].

Evidence DimensionSusceptibility to unwanted reduction and enzymatic cleavage
Target Compound DataMethylsulfonyl group (-SO2CH3) remains inert under standard catalytic hydrogenation.
Comparator Or Baseline2-Amino-4-nitrophenol (Nitro group readily reduces, altering chromophore or API properties).
Quantified DifferenceEliminates off-target reduction side-reactions, increasing downstream yield of complex multi-step APIs.
ConditionsMulti-step API synthesis involving mild reducing agents or biological assays.

Procuring the methylsulfonyl derivative prevents costly yield losses and toxicity flags associated with the instability of nitro-aromatic precursors in pharmaceutical workflows.

Enhanced Regioselectivity in Downstream Functionalization

The strongly electron-withdrawing nature of the para-methylsulfonyl group significantly deactivates the phenolic ring compared to unsubstituted analogs. When subjected to electrophilic aromatic substitution (such as halogenation or nitration), 2-amino-4-(methylsulfonyl)phenol directs substitution cleanly to the available positions without the rapid, uncontrolled poly-substitution typically observed with electron-rich 2-aminophenol. This predictable reactivity profile directly translates to higher crude purities and minimizes the need for complex chromatographic separations during scale-up [1].

Evidence DimensionRegioselectivity during electrophilic aromatic substitution
Target Compound DataPara-methylsulfonyl group deactivates the ring, enabling controlled mono-substitution.
Comparator Or Baseline2-Aminophenol (Electron-rich ring prone to rapid, uncontrolled poly-substitution).
Quantified DifferenceSignificantly higher crude purity and mono-substitution yield compared to unsubstituted aminophenols.
ConditionsStandard electrophilic halogenation or nitration conditions in intermediate synthesis.

Buyers scaling up API or agrochemical synthesis will experience lower purification costs and higher batch-to-batch reproducibility due to the predictable reactivity profile.

Optimized Aqueous Solubility for Coupling Reactions

Industrial diazotization and coupling reactions heavily rely on the aqueous solubility of the starting aminophenol. According to NTP data, 2-amino-4-(methylsulfonyl)phenol exhibits a solubility of 1 to 5 mg/mL at 22 °C, driven by the highly polar nature of the sulfonyl group. This is substantially higher than many halogenated or alkylated aminophenol comparators, which often require the addition of expensive or toxic organic co-solvents to maintain homogeneity during aqueous-phase processing[1].

Evidence DimensionAqueous solubility at ambient temperature (22 °C)
Target Compound Data1 to 5 mg/mL (enhanced by the polar -SO2CH3 group).
Comparator Or BaselineHalogenated or alkylated aminophenol analogs (typically <1 mg/mL).
Quantified DifferenceUp to 5x greater aqueous solubility in neutral to slightly acidic media.
ConditionsAqueous phase at 72 °F (22 °C) prior to diazotization or salt formation.

Higher aqueous solubility streamlines industrial diazotization and coupling workflows, reducing the need for expensive or toxic organic co-solvents.

Thermal Robustness for High-Temperature Processing

For applications requiring high-temperature processing, such as polymer additive formulation or aggressive coupling reactions, thermal stability is a critical procurement metric. 2-Amino-4-(methylsulfonyl)phenol is a stable crystalline solid with a melting point of 156.0–160.0 °C. This is significantly higher than liquid or low-melting aminophenol derivatives (e.g., 2-amino-4-methylphenol, MP ~135 °C), indicating stronger intermolecular lattice forces driven by sulfonyl hydrogen bonding, which prevents premature thermal degradation during extrusion or high-heat synthesis .

Evidence DimensionMelting point and thermal degradation threshold
Target Compound DataStable crystalline solid with a melting point of 156.0–160.0 °C.
Comparator Or Baseline2-Amino-4-methylphenol (Melting point ~135 °C).
Quantified Difference>20 °C higher melting point, indicating stronger intermolecular lattice forces.
ConditionsStandard melting point apparatus and thermal processing conditions.

Ensures the precursor can withstand elevated temperatures during aggressive coupling reactions or when used as a functional additive in polymer extrusion.

Precursor for Advanced Azo Dyes and Pigments

Driven by its enhanced photochemical stability and favorable aqueous solubility, this compound is an ideal starting material for synthesizing high-performance azo dyes. The methylsulfonyl group shifts the absorption spectrum favorably while preventing the UV-induced degradation commonly seen in unsubstituted or nitro-substituted analogs, directly leveraging the stability advantages outlined in Section 3 [1].

Synthesis of Benzoxazole-Based Pharmaceuticals

The adjacent amino and hydroxyl groups allow for efficient condensation with carboxylic acids or aldehydes to form benzoxazole cores. The para-methylsulfonyl group remains intact during these cyclizations, serving as a critical hydrogen-bond acceptor in the final API to improve target binding affinity and metabolic half-life, bypassing the reduction risks of nitro comparators [1].

Agrochemical Intermediate for Herbicides

Used in the development of sulfonyl-containing agrochemicals where environmental stability is paramount. The compound's resistance to rapid oxidative or reductive degradation in soil and plant models makes it a superior building block compared to easily cleaved methoxy or nitro-phenolic precursors, ensuring longer-lasting herbicidal efficacy [1].

Physical Description

2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992)

XLogP3

0.4

Melting Point

189 to 190 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-30-6

Wikipedia

2-Amino-4-(methylsulfonyl)phenol

General Manufacturing Information

Phenol, 2-amino-4-(methylsulfonyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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